molecular formula C23H28FN5O2S B2733150 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-20-8

4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No.: B2733150
CAS No.: 901721-20-8
M. Wt: 457.57
InChI Key: SWLMPGVLIGONLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR and 13C-NMR . The International Chemical Identifier (InChI) and InChI key for a similar compound are available .


Chemical Reactions Analysis

The structure-activity relationship of this compound and its analogues has been studied . The results showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as UV spectroscopy and mass spectrometry .

Mechanism of Action

The compound acts as an inhibitor of ENTs . Among the analogues tested, compound 3c was the most potent inhibitor. Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 6,7-dimethoxyquinazoline-2-thiol with 3-bromo-1-chloropropane, followed by reaction with 4-(2-fluorophenyl)piperazine and then with sodium hydride and 2-bromoethylamine hydrobromide.", "Starting Materials": [ "6,7-dimethoxyquinazoline-2-thiol", "3-bromo-1-chloropropane", "4-(2-fluorophenyl)piperazine", "sodium hydride", "2-bromoethylamine hydrobromide" ], "Reaction": [ "Step 1: 6,7-dimethoxyquinazoline-2-thiol is reacted with 3-bromo-1-chloropropane in the presence of a base to form 4-(3-bromopropylthio)-6,7-dimethoxyquinazoline-2(1H)-one.", "Step 2: 4-(3-bromopropylthio)-6,7-dimethoxyquinazoline-2(1H)-one is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base to form 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione.", "Step 3: 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione is reacted with sodium hydride and 2-bromoethylamine hydrobromide to form the final product." ] }

CAS No.

901721-20-8

Molecular Formula

C23H28FN5O2S

Molecular Weight

457.57

IUPAC Name

4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C23H28FN5O2S/c1-30-20-14-16-18(15-21(20)31-2)26-23(32)27-22(16)25-8-5-9-28-10-12-29(13-11-28)19-7-4-3-6-17(19)24/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H2,25,26,27,32)

InChI Key

SWLMPGVLIGONLR-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCN(CC3)C4=CC=CC=C4F)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.